molecular formula C20H16N4O4S2 B2791523 N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide CAS No. 716340-57-7

N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2791523
CAS No.: 716340-57-7
M. Wt: 440.49
InChI Key: JIHIONOEQMGUSX-UHFFFAOYSA-N
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Description

N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the quinoxaline ring . The benzodioxole moiety can be introduced via a copper-catalyzed coupling reaction, followed by bromination with N-bromosuccinimide . The thiophene sulfonamide group is then attached through a sulfonation reaction using appropriate sulfonating agents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with molecular targets and pathways within cells. For instance, it may inhibit specific enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis . The benzodioxole and quinoxaline moieties are crucial for its biological activity, as they facilitate binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S2/c25-30(26,18-6-3-9-29-18)24-20-19(22-14-4-1-2-5-15(14)23-20)21-11-13-7-8-16-17(10-13)28-12-27-16/h1-10H,11-12H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHIONOEQMGUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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